2-(3,4-Dimethoxyphenyl)propan-2-amine

Vue d'ensemble

Description

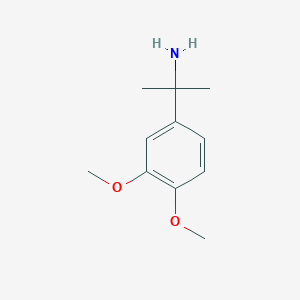

2-(3,4-Dimethoxyphenyl)propan-2-amine is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propane chain. This compound is of interest due to its structural similarity to other biologically active phenethylamines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine can be achieved through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like ether or tetrahydrofuran (THF). The resulting intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. Catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of organic synthesis, 2-(3,4-Dimethoxyphenyl)propan-2-amine serves as a precursor for synthesizing complex organic molecules. Its unique structure allows for specific reactions that lead to valuable derivatives used in various chemical applications.

Biology

Research has focused on the compound's potential biological activities:

- Neurotransmitter Interaction : Studies indicate that it modulates neurotransmitter systems, potentially impacting mood and cognitive functions.

- Spasmolytic Effects : The compound has demonstrated spasmolytic properties in smooth muscle cells by regulating nitric oxide production .

Medicine

Ongoing research explores its therapeutic potential in treating neurological disorders. Its ability to influence serotonin pathways suggests possible applications in managing conditions such as depression and anxiety . Furthermore, studies have indicated anti-inflammatory properties that could be beneficial in various medical contexts.

Industry

In pharmaceutical manufacturing, this compound is utilized as an intermediate in the synthesis of other chemical compounds. Its role as a reagent in organic synthesis highlights its industrial significance .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin receptors in animal models. Results showed a significant increase in serotonin levels following administration, suggesting its potential use in treating mood disorders.

Case Study 2: Smooth Muscle Relaxation

Another study examined the spasmolytic effects of the compound on gastric smooth muscle cells. The findings indicated that it effectively regulated spontaneous contractile activity through nitric oxide pathways, supporting its potential therapeutic applications in gastrointestinal disorders .

Mécanisme D'action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)propan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is known to modulate the activity of serotonin, dopamine, and norepinephrine receptors, leading to alterations in neurotransmitter levels and signaling pathways . This modulation can result in various physiological and psychological effects, depending on the specific receptors and pathways involved.

Comparaison Avec Des Composés Similaires

3,4-Dimethoxyamphetamine (3,4-DMA): Similar structure but with an additional methyl group on the amine.

2,5-Dimethoxyamphetamine (2,5-DMA): Similar structure but with methoxy groups at different positions on the benzene ring.

4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Similar structure with a bromine substituent.

Uniqueness: 2-(3,4-Dimethoxyphenyl)propan-2-amine is unique due to its specific substitution pattern on the benzene ring and the presence of the amine group on the propane chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

2-(3,4-Dimethoxyphenyl)propan-2-amine, also known as (2S)-1-(3,4-dimethoxyphenyl)propan-2-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, spasmolytic effects, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propan-2-amine backbone with two methoxy groups on the phenyl ring. This unique structure enables specific interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 195.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to act as an agonist at serotonin receptors (5-HT receptors), particularly influencing the 5-HT_2A and 5-HT_2C subtypes, which are critical for mood regulation and anxiety disorders. The compound may also interact with dopamine receptors, suggesting a broader impact on neurotransmitter systems affecting mood and cognition.

Neurotransmitter Interaction

Research indicates that this compound enhances serotonin transmission by modulating receptor activity. This modulation can potentially lead to therapeutic effects in conditions such as depression and anxiety.

Spasmolytic Activity

In silico studies have suggested that this compound exhibits spasmolytic effects comparable to papaverine, a known smooth muscle relaxant. This activity is attributed to its ability to influence calcium influx in smooth muscle cells, leading to relaxation .

Table 1: Comparative Spasmolytic Activity

| Compound | Spasmolytic Effect |

|---|---|

| This compound | Moderate to High |

| Papaverine | High |

| Mebeverine | Moderate |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory potential through molecular docking studies that indicate binding to interleukin receptors and muscarinic receptors. These interactions suggest a mechanism for reducing inflammation in gastrointestinal conditions .

Case Studies and Research Findings

A study investigating the effects of this compound on isolated gastric smooth muscle showed significant relaxation effects at various concentrations. The findings indicated that the compound could effectively decrease intracellular calcium levels, contributing to its spasmolytic properties .

Another research effort focused on the compound's ability to stimulate endogenous nitric oxide synthesis. This effect is crucial for vasodilation and neurotransmission, further supporting its potential therapeutic applications in cardiovascular health .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDPBFJRGWKCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388758 | |

| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153002-39-2 | |

| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.